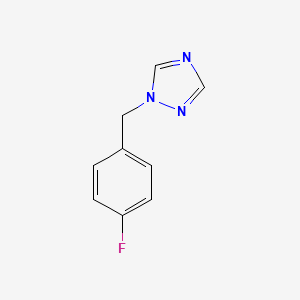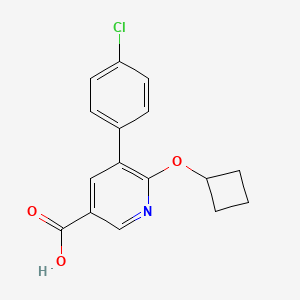
5-(4-chlorophenyl)-6-cyclobutyloxypyridine-3-carboxylic acid
概述
描述
5-(4-chlorophenyl)-6-cyclobutyloxypyridine-3-carboxylic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a chlorophenyl group and a cyclobutoxy group attached to the nicotinic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-6-cyclobutyloxypyridine-3-carboxylic acid typically involves multiple steps. One common method starts with the chlorination of a suitable phenyl precursor to introduce the chlorophenyl group. This is followed by the formation of the nicotinic acid core through a series of reactions, including cyclization and oxidation. The cyclobutoxy group is then introduced via an etherification reaction using cyclobutanol and a suitable catalyst under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Key considerations include the selection of solvents, catalysts, and reaction conditions to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
5-(4-chlorophenyl)-6-cyclobutyloxypyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
5-(4-chlorophenyl)-6-cyclobutyloxypyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-(4-chlorophenyl)-6-cyclobutyloxypyridine-3-carboxylic acid involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the nicotinic acid core can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also contains a chlorophenyl group and is studied for its antiviral activity.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness
5-(4-chlorophenyl)-6-cyclobutyloxypyridine-3-carboxylic acid is unique due to the presence of both the cyclobutoxy and nicotinic acid moieties, which confer distinct chemical and biological properties. Its specific combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C16H14ClNO3 |
|---|---|
分子量 |
303.74 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-6-cyclobutyloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H14ClNO3/c17-12-6-4-10(5-7-12)14-8-11(16(19)20)9-18-15(14)21-13-2-1-3-13/h4-9,13H,1-3H2,(H,19,20) |
InChI 键 |
GGCICZHFWINFFY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)OC2=C(C=C(C=N2)C(=O)O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
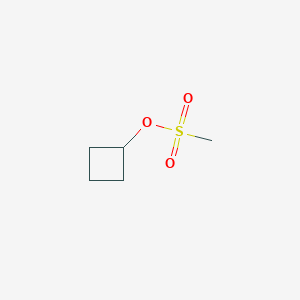
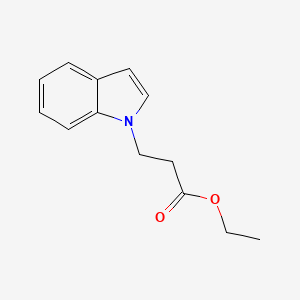
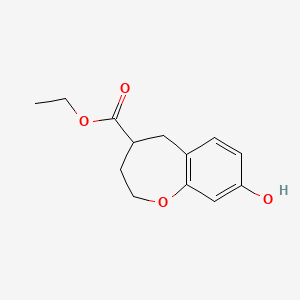
![4-[1,3]Dioxolan-2-yl-2-fluorophenol](/img/structure/B8630420.png)
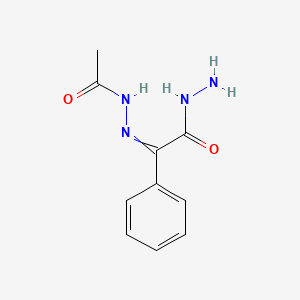
![3-{4-[(3-Cyanophenyl)methoxy]phenyl}-N-methylprop-2-enamide](/img/structure/B8630436.png)
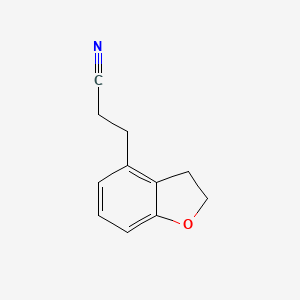
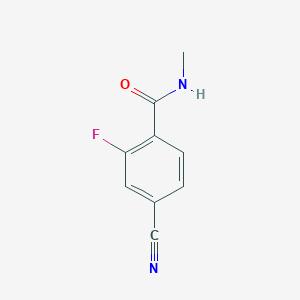
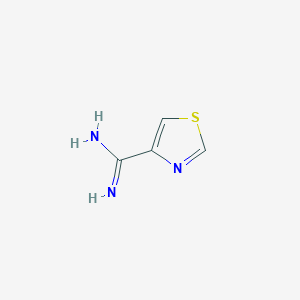
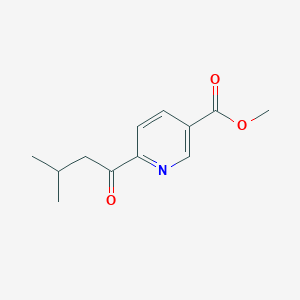
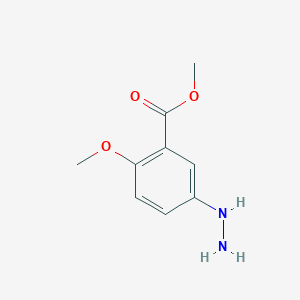
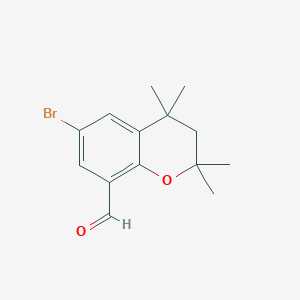
![4-[2-(4-Fluorophenyl)pyrrol-1-YL]-N-methylbenzenesulfonamide](/img/structure/B8630496.png)
